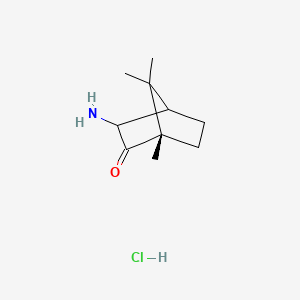
(2-Fluorobenzyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Fluorobenzyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C7H10ClFN2 . It has been used as a reactant for the synthesis of acylamino substituted benzylbenzohydrazide derivatives .
Synthesis Analysis
The synthesis of “(2-Fluorobenzyl)hydrazine hydrochloride” can be achieved from 2-Fluorobenzyl bromide . Another method involves the reaction of 1-(5-fluoropyridin-2-yl)ethan-1-one with lithium hexamethylsilazane in toluene at 0℃, followed by the addition of isoxazole-3-carbonyl chloride .Molecular Structure Analysis
The molecular weight of “(2-Fluorobenzyl)hydrazine hydrochloride” is 176.62 Da . The average mass is 176.619 Da and the monoisotopic mass is 176.051651 Da .Chemical Reactions Analysis
“(2-Fluorobenzyl)hydrazine hydrochloride” has been used in the preparation of pyrazole derivatives . It has also been used as a reactant for the synthesis of acylamino substituted benzylbenzohydrazide derivatives .Physical And Chemical Properties Analysis
“(2-Fluorobenzyl)hydrazine hydrochloride” is a solid at room temperature . The compound is soluble, with a solubility of 0.932 mg/ml .Aplicaciones Científicas De Investigación
Fluorescent Chemosensor Development : A hydrazine-derived compound has been synthesized for sensing metal ions using UV-visible spectroscopy and fluorometric techniques (Hoque et al., 2022).
HIV Integrase Inhibitor Analysis : A compound containing 2-fluorobenzyl has been examined for its solid-state structure and tautomeric structure, offering insights into drug design and development (Bacsa et al., 2013).
Sensitive Detection and Imaging in Living Cells : A probe for hydrazine detection has been developed, utilizing 2-fluorobenzyl components for high sensitivity and selectivity in biological systems (Chen et al., 2017).
Detection of Hydrazine in Biological and Water Samples : A fluorescent probe for N2H4 detection, using a structure incorporating 2-fluorobenzyl, has been designed for environmental and biological applications (Zhu et al., 2019).
Hydrazine Monitoring in Various Environments : A study proposed a next-generation fluorescent probe that includes 2-fluorobenzyl components for hydrazine traceability in multiple environments (Jung et al., 2019).
Cytostatic Evaluation of Hydrazine Derivatives : Research on various 2-fluorobenzyl hydrazine carbothioamides has been conducted, evaluating their cytostatic activity against various cell lines, contributing to cancer research (Karki et al., 2011).
Synthesis of Indazoles : A study focused on the synthesis of indazoles, where reactions with o-fluorobenzaldehydes and 2-fluorobenzyl hydrazine were explored for practical synthesis applications (Lukin et al., 2006).
Antifungal Activity of Hydrazine Derivatives : A new hydrazine ligand with 2-fluorobenzyl components and its oxovanadium(V) complex showed moderate to strong antifungal activities against various fungi (Li et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
(2-fluorophenyl)methylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4,10H,5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKFGZJUMXOEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorobenzyl)hydrazine hydrochloride | |
CAS RN |
1216246-45-5 |
Source


|
| Record name | [(2-fluorophenyl)methyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoroacetic acid;(1S)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentan-1-amine](/img/structure/B569286.png)


![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol](/img/structure/B569292.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)
![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B569295.png)

![(1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane](/img/structure/B569298.png)
